NSC117079

Osteoarthritis Cartilage Biomechanics Atomic Force Microscopy

NSC117079 (CAS 500363-63-3) is a small-molecule pan-inhibitor of the pleckstrin homology domain and leucine-rich repeat protein phosphatases (PHLPP1 and PHLPP2). It belongs to the anthraquinone sulfonic acid class and has demonstrated efficacy in preventing Akt dephosphorylation, enhancing neutrophil adhesion, and preserving articular cartilage integrity in preclinical models of osteoarthritis.

Molecular Formula C20H15N3O7S2
Molecular Weight 473.5 g/mol
Cat. No. B2657332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNSC117079
Molecular FormulaC20H15N3O7S2
Molecular Weight473.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=CC=C4)S(=O)(=O)N)S(=O)(=O)O)N
InChIInChI=1S/C20H15N3O7S2/c21-18-15(32(28,29)30)9-14(23-10-4-3-5-11(8-10)31(22,26)27)16-17(18)20(25)13-7-2-1-6-12(13)19(16)24/h1-9,23H,21H2,(H2,22,26,27)(H,28,29,30)
InChIKeyLHSBZAWDPSTOEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

NSC117079: A Pan-PHLPP Inhibitor for Cartilage Preservation and Neuroprotection Research


NSC117079 (CAS 500363-63-3) is a small-molecule pan-inhibitor of the pleckstrin homology domain and leucine-rich repeat protein phosphatases (PHLPP1 and PHLPP2) [1]. It belongs to the anthraquinone sulfonic acid class [2] and has demonstrated efficacy in preventing Akt dephosphorylation, enhancing neutrophil adhesion, and preserving articular cartilage integrity in preclinical models of osteoarthritis [3]. Its mechanism centers on blocking PHLPP-mediated dephosphorylation of Akt and other substrates, thereby sustaining pro-survival and anabolic signaling in target cells [4]. This compound is widely employed in signal transduction research, particularly in the fields of osteoarthritis, intervertebral disc degeneration, and neuroprotection.

Why NSC117079 Cannot Be Casually Substituted with Other PHLPP Inhibitors


PHLPP inhibitors are not interchangeable due to critical differences in their biological efficacy, tissue-specific effects, and pharmacokinetic profiles. For instance, while both NSC117079 and NSC45586 are pan-PHLPP inhibitors, they exhibit divergent activities in key preclinical models. In nucleus pulposus (NP) cells, NSC45586 promotes a healthy phenotype and suppresses apoptosis, whereas NSC117079 fails to do so [1]. Conversely, in astrocytes, NSC117079 reduces cell viability, an effect not observed with selective PHLPP1 knockdown, highlighting the nuanced, context-dependent actions of these compounds [2]. Furthermore, their in vivo elimination half-lives differ significantly (4 hours for NSC117079 vs. 8 hours for NSC45586), which directly impacts dosing strategies and experimental design [3]. Substituting one for another without accounting for these quantitative disparities can lead to contradictory results, wasted resources, and flawed interpretations. The evidence below details these critical distinctions.

NSC117079 Comparative Performance Data vs. NSC45586 and Genetic Knockout


Superior Cartilage Protection: NSC117079 Preserves Mechanical Integrity in PTOA

In a murine model of post-traumatic osteoarthritis (PTOA), intra-articular injection of NSC117079 prevented the loss of cartilage elastic modulus, a measure of mechanical integrity. Wild-type mice showed a decrease in modulus from 2 MPa to 1 MPa at 6 weeks post-injury, whereas Phlpp1-/- mice (genetic knockout) showed no change [1]. The study further demonstrated that pharmacological inhibition with NSC117079 protected cartilage structure and prevented OA signs at 6 weeks post-injury, providing a direct comparison between a small-molecule approach and genetic ablation [1].

Osteoarthritis Cartilage Biomechanics Atomic Force Microscopy

Ineffectiveness in Nucleus Pulposus Cell Health: A Clear Distinction from NSC45586

In a direct comparative study using a mouse IVD organ culture model, NSC45586, but not NSC117079, preserved vacuolated notochordal cell morphology and KRT19 expression while suppressing cell apoptosis under low serum conditions [1]. In degenerated human NP cells, NSC45586 increased cell viability and the expression of anabolic markers (KRT19, ACAN, SOX9) and reduced catabolic marker MMP13 expression, whereas NSC117079 treatment only increased KRT19 expression [1]. This stark difference in efficacy highlights the unique pharmacological profiles of these two pan-PHLPP inhibitors.

Intervertebral Disc Degeneration Nucleus Pulposus PHLPP Inhibitor Specificity

Rapid Systemic Clearance: Pharmacokinetic Differentiation from NSC45586

The pharmacokinetic profiles of NSC117079 and NSC45586 differ significantly. Following intravenous injection in mice, NSC117079 was eliminated from the bloodstream within 4 hours, while NSC45586 exhibited a longer elimination time of 8 hours and a higher volume of distribution [1]. This difference in systemic persistence has direct implications for in vivo experimental design, particularly for studies requiring sustained target engagement.

Pharmacokinetics In Vivo Dosing PHLPP Inhibitor Clearance

Chondrocyte Matrix Production: Comparable Efficacy in Maturing Cells

Both NSC117079 and NSC45586 stimulate the production of key cartilage extracellular matrix components in maturing chondrocytes in vitro. The compounds increased glycosaminoglycan (GAG) content and upregulated the expression of Sox9, proteoglycan 4, and collagen 2 [1]. This shared anabolic activity underscores their utility as tool compounds for studying chondrogenesis and cartilage repair mechanisms, though context-specific differences (as noted in other evidence items) dictate their appropriate application.

Chondrogenesis Cartilage Extracellular Matrix Anabolic Activity

Astrocyte Viability: A Cautionary Differentiator

In rat cortical astrocytes, treatment with NSC117079 resulted in reduced cell viability, an effect not observed with selective PHLPP1 knockdown via shRNA [1]. The study also noted that both NSC117079 and NSC45586 blocked AKT activation in astrocytes, whereas selective PHLPP1 inhibition activated AKT [1]. This suggests that pan-PHLPP inhibition by NSC117079 may have detrimental off-target or PHLPP2-mediated effects in astrocytes, a consideration critical for neuroprotection studies.

Neuroprotection Astrocyte Biology PHLPP Inhibitor Toxicity

Pain Attenuation and Functional Preservation in OA: In Vivo Efficacy

A single intra-articular injection of NSC117079 in a mouse model of PTOA (destabilization of medial meniscus) attenuated mechanical allodynia and preserved normal activity levels for at least 3 months post-injury, while saline-treated controls exhibited reduced mobility [1]. This functional outcome complements the structural preservation data and positions NSC117079 as a dual-action compound addressing both pain and cartilage degradation.

Pain Osteoarthritis Disease-Modifying OA Drug

Optimal Application Scenarios for NSC117079 Based on Empirical Evidence


Preclinical Studies of Post-Traumatic Osteoarthritis (PTOA) and Cartilage Regeneration

NSC117079 is the preferred PHLPP inhibitor for studies focused on preserving articular cartilage structure and mechanical integrity following joint injury. Evidence from a murine PTOA model demonstrates that a single intra-articular injection protects cartilage elastic modulus and prevents OA progression, mirroring the phenotype of genetic Phlpp1 deletion [1]. This makes NSC117079 an essential tool for validating disease-modifying OA drug (DMOAD) targets and for elucidating the role of PHLPP1 in cartilage homeostasis.

Neutrophil Adhesion and Migration Studies in Inflammation

NSC117079 is uniquely suited for investigating the role of PHLPP and Akt signaling in neutrophil function. In vitro, 30 μM NSC117079 significantly enhances neutrophil adhesion to fibrinogen (from 9.0±2.4% to 27.0±8.0%) and augments GM-CSF-induced adhesion [1]. This specific, quantifiable effect allows researchers to dissect the contribution of PHLPP to leukocyte trafficking and innate immune responses, an area not addressed by other PHLPP inhibitors like NSC45586 in published literature.

Comparative Pharmacological Studies of Pan- vs. Selective PHLPP Inhibition

NSC117079 serves as a critical comparator compound in studies aiming to differentiate the effects of pan-PHLPP inhibition from selective PHLPP1 or PHLPP2 modulation. Data from neuronal and astrocyte cultures show that while selective PHLPP1 knockdown activates AKT in both cell types, pan-inhibition with NSC117079 blocks AKT activation in astrocytes and reduces viability [1]. This contextual cytotoxicity and signaling bias make NSC117079 an indispensable reference compound for medicinal chemistry programs developing next-generation, isoform-selective PHLPP inhibitors.

Pharmacokinetic Modeling of Rapidly Cleared Small Molecules

Given its rapid systemic elimination (within 4 hours post-IV injection), NSC117079 is an ideal candidate for studies requiring a PHLPP inhibitor with a short half-life or for developing formulations that extend target engagement. This property is particularly relevant for experiments involving pulsatile signaling or where sustained target inhibition is undesirable [1]. Researchers can leverage this known PK profile to design precise time-course experiments and to model the relationship between exposure and pharmacodynamic effect.

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